Diethyl 5-oxo-3-propylpyrrolidine-2,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 5-oxo-3-propylpyrrolidine-2,2-dicarboxylate is a chemical compound with a complex structure that includes a pyrrolidine ring substituted with propyl and oxo groups, and two ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 5-oxo-3-propylpyrrolidine-2,2-dicarboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromopyruvate with cysteine ethyl ester hydrochloride to form diethyl dihydrothiazinedicarboxylate. This intermediate can then be dehydrogenated using m-chloroperbenzoic acid or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-oxo-3-propylpyrrolidine-2,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and DDQ.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diacids, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of ester or amide derivatives.
Scientific Research Applications
Diethyl 5-oxo-3-propylpyrrolidine-2,2-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of bioactive molecules, including potential drugs for treating proliferative disorders and as Janus kinase inhibitors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Photochemistry: It is utilized in the photochemical synthesis of tricyclic aziridines, which are valuable intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of diethyl 5-oxo-3-propylpyrrolidine-2,2-dicarboxylate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the derivatives synthesized from this compound.
Comparison with Similar Compounds
Similar Compounds
Diethyl pyrrole-2,5-dicarboxylate: Similar in structure but lacks the propyl and oxo groups.
Diethyl 2,2-dicarboxylate: Another related compound with different substituents on the pyrrolidine ring.
Uniqueness
Diethyl 5-oxo-3-propylpyrrolidine-2,2-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
2614-71-3 |
---|---|
Molecular Formula |
C13H21NO5 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
diethyl 5-oxo-3-propylpyrrolidine-2,2-dicarboxylate |
InChI |
InChI=1S/C13H21NO5/c1-4-7-9-8-10(15)14-13(9,11(16)18-5-2)12(17)19-6-3/h9H,4-8H2,1-3H3,(H,14,15) |
InChI Key |
KTRDJYLZVTYUFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(=O)NC1(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.